molecular formula C13H9F3 B1311724 4-(Trifluoromethyl)biphenyl CAS No. 398-36-7

4-(Trifluoromethyl)biphenyl

Cat. No.: B1311724
CAS No.: 398-36-7
M. Wt: 222.20 g/mol
InChI Key: OUMKBAHMPRLISR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H9F3. It consists of a biphenyl structure with a trifluoromethyl group attached to the para position of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets of enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can form hydrogen bonds and van der Waals interactions with biomolecules, further influencing its biochemical activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can subsequently affect cellular metabolism, leading to variations in energy production, biosynthesis, and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. Additionally, this compound can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in cell viability, proliferation, and differentiation observed over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a component in drug development, particularly for its ability to enhance the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides additional sites for functionalization compared to simpler trifluoromethyl-substituted benzene derivatives.

Properties

IUPAC Name

1-phenyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKBAHMPRLISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432208
Record name 4-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-36-7
Record name 4-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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